2-Benzoylaminofluorene

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 2-Benzoylaminofluorene

Metabolism in Rats 2-Benzoylaminofluorene (BAF) has been studied for its metabolic processes in rats. Gutmann and Peters (1953) investigated the metabolism of BAF in rats, revealing significant differences in the excretion and metabolism of BAF compared to its analogs. They observed that BAF's radioactivity was mainly excreted through urine and was less reactive in vivo compared to its analogs, indicating unique metabolic pathways (Gutmann & Peters, 1953).

In Vitro Mutagenicity Research on the mutagenic activity of BAF derivatives has been conducted to understand their chemical reactivity. Crebelli and Iorio (1985) studied the mutagenic potency of various BAF derivatives, finding that N-Hydroxy and N-acyloxy derivatives were directly mutagenic and increased their activity after metabolic conversion. This research highlights the potential of BAF derivatives as mutagenic agents and their reactivity in biological systems (Crebelli & Iorio, 1985).

Role in Carcinogenesis A review by Kriek (2005) discusses the importance of BAF and its derivatives in cancer research. Over the years, these compounds have been instrumental in understanding the mechanisms of carcinogenesis and the interactions of carcinogens with DNA. This research underscores the significance of BAF derivatives in experimental cancer research, particularly in studying the metabolic fate of carcinogens and their interactions with nucleic acids (Kriek, 2005).

Metabolic Activation The study of the metabolic activation of BAF derivatives provides insight into carcinogenesis mechanisms. Bartsch, Traut, and Hecker (1971) investigated the conversion of N-hydroxy-N-2-acetylaminofluorene, a BAF derivative, into various compounds through a free radical intermediate. This research provides a basis for understanding the metabolic pathways involved in the activation of carcinogens (Bartsch, Traut, & Hecker, 1971).

Genetic Toxicity Heflich and Neft (1994) delved into the genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene, and their metabolites, including BAF derivatives. Their comprehensive review covers the mutagenic and carcinogenic properties of these compounds, contributing significantly to our understanding of the genotoxic effects and carcinogenic mechanisms of BAF derivatives (Heflich & Neft, 1994).

Wirkmechanismus

Safety and Hazards

Eigenschaften

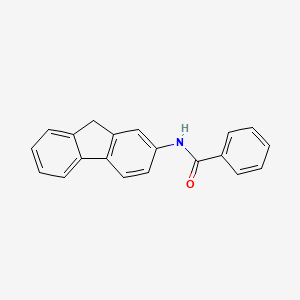

IUPAC Name |

N-(9H-fluoren-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-6-2-1-3-7-14)21-17-10-11-19-16(13-17)12-15-8-4-5-9-18(15)19/h1-11,13H,12H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZOSXXWXWNPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190176 | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylaminofluorene | |

CAS RN |

3671-78-1 | |

| Record name | N-9H-Fluoren-2-ylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3671-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003671781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-2-Fluorenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the metabolism of 2-Benzoylaminofluorene differ from 2-Acetylaminofluorene in rats?

A: Research indicates significant differences in how rats metabolize 2-Benzoylaminofluorene (BAF) and 2-Acetylaminofluorene (AAF). Following intramuscular injection, rats excrete approximately 90% of labeled AAF within 96 hours, while only 20% of labeled BAF is excreted during the same period []. This suggests that AAF is metabolized much faster than BAF in vivo. Additionally, urine analysis reveals that AAF leads to faster excretion of labeled material compared to BAF []. These findings indicate that AAF is more reactive within living organisms than BAF.

Q2: What are the primary metabolic products of 2-Benzoylaminofluorene and 2-Acetylaminofluorene in rats?

A: Studies using labeled BAF and AAF show that the majority of excreted radioactive material is present in a water-soluble form, suggesting conjugation products are the primary metabolites []. Further analysis involving treatment with hot sulfuric acid leads to a decrease in water-soluble radioactivity, indicating the presence of hydrolyzable conjugates []. Interestingly, minimal amounts of free amine (2-Aminofluorene) are detected in the urine after administering either compound []. This suggests that 2-Aminofluorene, while structurally related, is not a major metabolic end product of either BAF or AAF.

Q3: Can 2-Benzoylaminofluorene be used in the synthesis of polymers?

A: Yes, a derivative of 2-Benzoylaminofluorene, specifically 3,5-diamino-N-(9H-fluoren-2-yl)benzamide, has been successfully utilized as a diamine monomer in the synthesis of thermally stable polyimides []. This diamine is synthesized through the condensation of 2-aminofluorene and 3,5-dinitrobenzoyl chloride, followed by the reduction of the dinitro compound []. The resulting polyimides, incorporating pendent fluorenamide moieties, exhibit desirable properties such as high glass transition temperatures, good thermal stability, solubility in various organic solvents, and UV absorption characteristics [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1222288.png)

![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)

![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)

![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[4-(1-piperidinylsulfonyl)phenyl]methanone](/img/structure/B1222295.png)

![5-[(2-hydroxy-5-methylphenyl)-oxomethyl]-N,1-bis[2-(4-methoxyphenyl)ethyl]-2-oxo-3-pyridinecarboxamide](/img/structure/B1222297.png)

![4-[2-[(4-Chlorophenyl)thio]ethoxy]-3-ethoxybenzaldehyde](/img/structure/B1222309.png)

![3-[4-(5-Pentyl-2-pyridinyl)phenyl]acrylamide](/img/structure/B1222310.png)

![1,3-Dimethyl-5-[[2-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1222311.png)

![3-[2-(4-fluorophenyl)-4-quinolinyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1222313.png)

![(E)-3-(2-chlorophenyl)-N-[4-(dimethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B1222315.png)